REACTION_CXSMILES
|
[C:1]([OH:5])(=O)[CH:2]=[CH2:3].[C:6]([OH:10])(=O)[CH:7]=[CH2:8].[C:11](O)(=[O:14])C=C.C(C(CO)(CO)CC)O.C(C1C=C(CC)C2SC3C(=CC=CC=3)C(=O)C=2C=1)C>C(O)C>[CH3:11][O:14][CH:7]([CH2:6][O:10][CH:2]([CH2:1][OH:5])[CH3:3])[CH3:8] |f:0.1.2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(CC)(CO)CO
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=2C(C3=CC=CC=C3SC2C(=C1)CC)=O
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A slurry obtained
|
Type
|
ADDITION
|
Details
|
by mixing 37.7 g of a borosilicate glass powder, 24.9 g of alumina powder, 6.2 g of an acrylic organic binder
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C)COC(C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |